![molecular formula C9H9N3 B1470963 N-methyl-1,6-naphthyridin-4-amine CAS No. 1375471-84-3](/img/structure/B1470963.png)
N-methyl-1,6-naphthyridin-4-amine
Overview
Description
“N-methyl-1,6-naphthyridin-4-amine” is a chemical compound with the molecular formula C9H9N3 . It is a derivative of naphthyridine, a class of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of naphthyridine derivatives, including “N-methyl-1,6-naphthyridin-4-amine”, has been a subject of interest in the field of synthetic chemistry . Various strategies have been employed, such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .
Molecular Structure Analysis
The molecular structure of “N-methyl-1,6-naphthyridin-4-amine” is based on the naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .
Chemical Reactions Analysis
The reactivity of naphthyridine derivatives has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .
Physical And Chemical Properties Analysis
The molecular weight of “N-methyl-1,6-naphthyridin-4-amine” is 159.19 . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.
Scientific Research Applications
Anticancer Properties
“N-methyl-1,6-naphthyridin-4-amine” and its derivatives have been studied for their potential anticancer properties . They have shown promising results in different cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity of these compounds .
Anti-HIV Activity
These compounds have also been explored for their anti-HIV (Human Immunodeficiency Virus) properties . They could potentially be used in the treatment of HIV infections .
Antimicrobial Activity
“N-methyl-1,6-naphthyridin-4-amine” has shown antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents .
Analgesic Properties
This compound has been found to have analgesic (pain-relieving) properties . This suggests potential applications in pain management.
Anti-inflammatory Properties
The anti-inflammatory properties of “N-methyl-1,6-naphthyridin-4-amine” have been explored, indicating its potential use in treating inflammatory conditions .
Antioxidant Activity
This compound has demonstrated antioxidant activity , which could make it useful in combating oxidative stress-related conditions.
Antiviral Properties
Apart from its anti-HIV activity, “N-methyl-1,6-naphthyridin-4-amine” has shown antiviral properties against other viruses as well .
Antiproliferative Activity
“N-methyl-1,6-naphthyridin-4-amine” has shown antiproliferative activity , which could be beneficial in the treatment of diseases characterized by abnormal cell proliferation, such as certain types of cancer.
Future Directions
The future directions for the study of “N-methyl-1,6-naphthyridin-4-amine” and other naphthyridine derivatives could include further exploration of their synthesis methods, reactivity, and biological applications . The development of more eco-friendly, safe, and atom-economical approaches for their synthesis could also be a focus .
Mechanism of Action
Target of Action
It’s known that 1,6-naphthyridines, the class of compounds to which n-methyl-1,6-naphthyridin-4-amine belongs, have a wide range of pharmacological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
The mode of action of 1,6-naphthyridines generally involves binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Given the broad range of activities of 1,6-naphthyridines, it can be inferred that multiple pathways could be affected, leading to various downstream effects .
Result of Action
Given the pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound could have a range of effects at the molecular and cellular levels .
properties
IUPAC Name |
N-methyl-1,6-naphthyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-10-8-3-5-12-9-2-4-11-6-7(8)9/h2-6H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYHQMKPGHIDIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=NC=CC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294271 | |
Record name | 1,6-Naphthyridin-4-amine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1375471-84-3 | |
Record name | 1,6-Naphthyridin-4-amine, N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Naphthyridin-4-amine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.